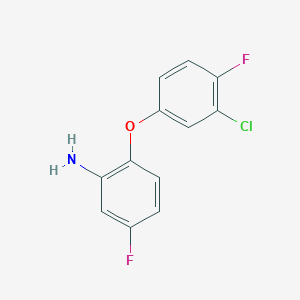

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO/c13-9-6-8(2-3-10(9)15)17-12-4-1-7(14)5-11(12)16/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKOPLXARJLMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 4 Fluorophenoxy 5 Fluorophenylamine

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For 2-(3-chloro-4-fluorophenoxy)-5-fluorophenylamine, the primary disconnection focuses on the diaryl ether bond (C-O), which is the most synthetically complex linkage in the molecule.

Identification of Key Disconnection Points and Precursor Building Blocks

The key disconnection point is the ether oxygen's bond to one of the aromatic rings. This C-O bond disconnection leads to two primary retrosynthetic pathways, each identifying a different pair of precursor building blocks.

Pathway A: Disconnection of the bond between the ether oxygen and the 5-fluorophenylamine ring. This pathway identifies a phenoxide (from 3-chloro-4-fluorophenol) and a substituted fluorobenzene as precursors.

Pathway B: Disconnection of the bond between the ether oxygen and the 3-chloro-4-fluorophenyl ring. This pathway suggests a substituted aminophenol and a chloro-fluorobenzene derivative as the key starting materials.

A functional group interconversion (FGI) is often employed, where the amine group (-NH2) is masked as a nitro group (-NO2) during the synthesis for two main reasons: the nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution, and it is easily reduced to an amine in the final step of the synthesis. nih.gov

Strategic Use of Halogenated Phenols and Anilines

The synthesis relies heavily on the strategic use of specifically halogenated and functionalized phenols and aniline derivatives. guidechem.comgoogle.com

3-chloro-4-fluorophenol (B1581553): This building block is a key component in Pathway A. It can be prepared from precursors like 4-fluorophenol through chlorination. guidechem.com In the synthesis, it acts as the nucleophile (as a phenoxide) that forms the diaryl ether.

5-fluoro-2-nitrophenol Derivatives: These are crucial for Pathway B. 5-Fluoro-2-nitrophenol can be synthesized from 2,4-difluoronitrobenzene through reactions involving ammonia followed by diazotization and hydrolysis. sigmaaldrich.comchemicalbook.comgoogle.comgoogle.com This molecule contains the nitro group for activation and the phenol for ether bond formation.

3-chloro-4-fluoroaniline: While not a direct precursor to the ether linkage in the primary pathways, this compound or its nitro equivalent (e.g., 3,4-dichloronitrobenzene or 1-bromo-3-chloro-4-fluorobenzene) serves as the electrophilic partner in the coupling reaction. nih.gov The halogens act as leaving groups in nucleophilic substitution or as sites for metal-catalyzed coupling.

The following table summarizes the key precursors identified through retrosynthetic analysis.

| Precursor Name | CAS Number | Role in Synthesis |

| 3-Chloro-4-fluorophenol | 2613-23-2 | Nucleophile (Phenoxide source) |

| 5-Fluoro-2-nitrophenol | 446-36-6 | Nucleophile (Phenoxide source with masked amine) |

| 2,4-Difluoronitrobenzene | 446-35-5 | Electrophile / Precursor to nitrophenol |

| 3,4-Dichloronitrobenzene | 99-54-7 | Electrophile |

Established Synthetic Routes for the Chemical Compound and Analogues

The construction of the diaryl ether linkage in this compound and its analogues can be achieved through several established metal-catalyzed and substitution reactions.

Copper-Catalyzed Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. rsc.org This reaction typically requires high temperatures and a base to generate the phenoxide nucleophile.

A likely Ullmann route to a precursor of the target molecule involves the coupling of 3-chloro-4-fluorophenol with a nitro-activated aryl halide, such as 1-bromo-2-nitro-4-fluorobenzene. The reaction is catalyzed by a copper(I) salt, often in a high-boiling polar aprotic solvent.

Reaction Scheme Example: 3-chloro-4-fluorophenol + 1-bromo-2-nitro-4-fluorobenzene --(CuI, Base, Solvent, Heat)--> 2-(3-Chloro-4-fluorophenoxy)-5-fluoro-1-nitrobenzene

The resulting nitro-diaryl ether is then reduced to the final amine product, this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination Approaches

While the Buchwald-Hartwig amination is primarily known for forming C-N bonds, a variation of this palladium-catalyzed cross-coupling reaction is highly effective for C-O bond formation to create diaryl ethers. organic-chemistry.orgwikipedia.orgjk-sci.com This method often proceeds under milder conditions than the Ullmann condensation and demonstrates broad functional group tolerance. rsc.orgorganic-chemistry.org

The synthesis would involve coupling an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. For the target molecule, this could involve reacting 3-chloro-4-fluorophenol with an appropriate halo-nitrobenzene. The choice of ligand is critical for the efficiency of the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Ether Linkage Formation

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming the diaryl ether bond, particularly when one of the aromatic rings is activated by strong electron-withdrawing groups, such as a nitro group. core.ac.ukekb.eg The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk

A highly plausible SNAr route involves the reaction of a phenoxide with a nitro-activated aryl fluoride. Fluorine is an excellent leaving group in SNAr reactions when positioned ortho or para to an activating group.

Plausible SNAr Synthesis Route:

Phenoxide Formation: 3-chloro-4-fluorophenol is deprotonated with a strong base (e.g., potassium carbonate or sodium hydride) to form the corresponding phenoxide.

Nucleophilic Attack: The phenoxide attacks an electron-deficient aryl halide, such as 2,4-difluoronitrobenzene. The attack preferentially displaces the fluorine atom that is para to the strongly activating nitro group.

Reduction: The nitro group of the resulting diaryl ether is reduced to an amine using standard methods, such as catalytic hydrogenation (H2/Pd/C) or reduction with metals like iron or tin in acidic media, to yield the final product. nih.gov

The following table provides a comparison of these primary synthetic methodologies.

| Method | Catalyst | Typical Conditions | Advantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | High temperature (120-200°C), Polar aprotic solvent (DMF, NMP), Base (K2CO3, Cs2CO3) | Cost-effective catalyst, well-established for industrial scale. |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)2) with phosphine ligands | Milder temperatures (80-120°C), Anhydrous solvent (Toluene, Dioxane), Strong base (NaOtBu, K3PO4) | Milder conditions, high functional group tolerance, high yields. rsc.orgwikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | None (base-mediated) | Moderate temperatures, Polar aprotic solvent (DMSO, DMF), Base (K2CO3, NaH) | Metal-free, often rapid, especially with highly activated substrates. organic-chemistry.orgacs.org |

Reductive Amination or Nitro Group Reduction for Phenylamine Moiety Installation

A primary method for introducing the phenylamine moiety in the synthesis of this compound is through the reduction of a corresponding nitroaromatic precursor. This transformation is a fundamental step in aromatic chemistry, converting an electron-withdrawing nitro group into a versatile amino group.

A common approach involves the reduction of a diaryl ether intermediate, such as 2-(3-chloro-4-fluorophenoxy)-5-fluoronitrobenzene. This reduction can be effectively carried out using various reducing agents. A widely used and efficient method is the reaction with iron powder in the presence of an acid, such as acetic acid, in a suitable solvent system like a mixture of ethanol and water. The reaction is typically heated to reflux to ensure complete conversion. For instance, a similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, was synthesized with a 94% yield by refluxing the nitro precursor with iron powder and acetic acid in an ethanol/water mixture for two hours nih.gov.

Table 1: Illustrative Conditions for Nitro Group Reduction

| Reducing Agent | Catalyst/Additive | Solvent | Temperature | Reaction Time | Yield |

| Iron Powder | Acetic Acid | Ethanol/Water | Reflux | 2 hours | High |

| Tin(II) Chloride | Hydrochloric Acid | Ethanol | Room Temperature | 1-3 hours | Good to High |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Methanol (B129727)/Ethyl Acetate | Room Temperature | 2-6 hours | High |

This table presents typical conditions for nitro group reduction and is for illustrative purposes. Specific yields for the target compound may vary.

Multi-step Synthetic Sequences from Readily Available Commercial Reagents

The synthesis of this compound typically commences from readily available starting materials and involves a multi-step sequence. A key transformation in this sequence is the formation of the diaryl ether linkage, which is often achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.

A plausible synthetic route starts with the reaction of 3-chloro-4-fluorophenol and a suitably activated fluoronitrobenzene derivative, for example, 1,4-difluoro-2-nitrobenzene or 2,4-dichloro-1-nitrobenzene. The Ullmann condensation involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst and a base.

For example, the synthesis of a structurally related diaryl ether, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, was achieved by reacting 4-chlorophenol with 3,4-dichloronitrobenzene in the presence of potassium hydroxide and a catalytic amount of copper powder at elevated temperatures (110-120 °C) for 2.5 hours nih.gov. This methodology can be adapted for the synthesis of the precursor to the target molecule.

Following the formation of the diaryl ether intermediate, the subsequent step is the reduction of the nitro group to an amine, as detailed in the previous section, to yield the final product, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects and Catalyst Selection

For the crucial diaryl ether formation via Ullmann condensation, the choice of solvent and catalyst system is paramount. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed to facilitate the reaction at elevated temperatures.

The selection of the copper catalyst and, increasingly, the use of ligands can significantly impact the reaction rate and yield. While traditional Ullmann reactions often used stoichiometric amounts of copper powder, modern methods utilize catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in combination with a ligand. Ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine can accelerate the reaction and allow for milder conditions. The choice of base is also critical, with common bases including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

Temperature and Pressure Influence

The reaction temperature for the Ullmann condensation is typically high, often ranging from 100 to 200 °C, to overcome the activation energy of the C-O bond formation. The optimal temperature will depend on the reactivity of the specific substrates and the chosen solvent and catalyst system. Pressure is generally not a critical parameter for this type of reaction and is usually maintained at atmospheric pressure.

For the nitro group reduction step, the temperature can vary from room temperature to reflux, depending on the chosen reducing agent. Catalytic hydrogenations are often carried out at room temperature under a positive pressure of hydrogen gas, typically ranging from atmospheric pressure to 50 psi.

Derivatization Strategies for Structural Modification of the Chemical Compound

The phenylamine moiety of this compound offers a reactive site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Phenylamine Moiety (e.g., acylation, alkylation)

Acylation: The primary amine of this compound can be readily acylated to form the corresponding amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. Common bases include pyridine, triethylamine, or an aqueous solution of sodium acetate. For instance, anilines can be acetylated using acetic anhydride. The reaction of 3-chloro-4-(4´-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride in xylene at 110 °C for 1.5 hours resulted in the corresponding amide in an 82% yield researchgate.net.

Alkylation: N-alkylation of the phenylamine can be accomplished by reaction with alkyl halides. However, controlling the degree of alkylation (mono- vs. dialkylation) can be challenging. The reaction is typically carried out in the presence of a base to deprotonate the amine, making it a more potent nucleophile. The choice of base, solvent, and reaction conditions can influence the selectivity of the alkylation.

Table 2: Common Reagents for Derivatization of the Phenylamine Moiety

| Transformation | Reagent | Base | Typical Solvent |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine | Dichloromethane, THF |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Sodium Acetate | Water, Acetic Acid |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Potassium Carbonate, Sodium Hydride | DMF, Acetonitrile (B52724) |

This table provides general examples of reagents and conditions for the derivatization of anilines.

Substituent Variation on the Phenoxy Ring

The introduction of diverse substituents on the phenoxy ring of this compound allows for the systematic exploration of structure-activity relationships. This is typically achieved by employing substituted phenols in the initial diaryl ether synthesis. The primary synthetic routes, such as Ullmann-type couplings and palladium-catalyzed cross-couplings, are amenable to a range of functionalized starting materials.

A common and well-established method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of synthesizing analogs of this compound with varied substituents on the phenoxy ring, one would react 2-amino-4-fluoro-1-halobenzene with a series of substituted 3-chloro-4-fluorophenols. The choice of base, solvent, and copper source can significantly influence the reaction outcome.

Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative to the classical Ullmann condensation. acs.orgnih.govresearchgate.net These methods typically employ a palladium catalyst with a specialized ligand to facilitate the coupling of an aryl halide or triflate with an alcohol or phenol. For the synthesis of derivatives with varied phenoxy ring substituents, a range of substituted phenols can be coupled with a suitable derivative of 5-fluoroaniline.

The following table illustrates potential substituent variations on the phenoxy ring and the generalized conditions for their synthesis via a palladium-catalyzed approach.

| Entry | Phenol Substituent (R) | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | H | 2-Bromo-5-fluoroaniline | Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃ | Toluene | 85 |

| 2 | OCH₃ | 2-Bromo-5-fluoroaniline | Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃ | Toluene | 82 |

| 3 | CN | 2-Bromo-5-fluoroaniline | Pd₂(dba)₃ / tBuBrettPhos | K₃PO₄ | Toluene | 75 |

| 4 | NO₂ | 2-Bromo-5-fluoroaniline | Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃ | Toluene | 78 |

This is a representative table based on analogous reactions; yields are hypothetical.

Another synthetic strategy involves nucleophilic aromatic substitution (SNAr), particularly when the phenoxy ring is activated by electron-withdrawing groups. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, a highly fluorinated or nitro-substituted benzene ring can readily react with a phenoxide nucleophile.

Introduction of Bridging or Linking Groups for Dimerization or Conjugation

The dimerization of this compound or its conjugation to other molecules can be achieved by introducing suitable bridging or linking groups. These modifications are often designed to create bivalent ligands or to attach the molecule to a larger scaffold, such as a peptide or a polymer. mdpi.com

Dimerization: Dimerization can be accomplished by creating a linker between two molecules of this compound. A common strategy involves the acylation of the amine functionality with a dicarboxylic acid chloride or a similar bifunctional electrophile. For example, reacting two equivalents of the parent aniline with oxalyl chloride or adipoyl chloride in the presence of a non-nucleophilic base would yield a symmetrical dimer linked by an amide bond.

Alternatively, a linker can be incorporated into one of the aromatic rings prior to the diaryl ether synthesis. For instance, a bis-phenol could be reacted with two equivalents of an appropriate fluorinated chlorobenzene derivative to form a dimer linked through the phenoxy portion.

Conjugation: For conjugation to biomolecules like amino acids or peptides, the amine group of this compound is a convenient handle. mdpi.com Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), can be used to form an amide bond between the aniline and the carboxylic acid of an amino acid or peptide. The amino acid would typically be N-protected (e.g., with a Boc or Fmoc group) to ensure selective reaction at the C-terminus.

The following table provides examples of potential linking strategies.

| Strategy | Linker/Coupling Agent | Functional Group Targeted | Resulting Linkage |

| Dimerization | Oxalyl Chloride | Amine | Diamide |

| Dimerization | 1,4-Diiodobutane | Amine (via N-alkylation) | Diamine |

| Conjugation | N-Boc-glycine / HATU | Amine | Amide |

| Conjugation | Maleimide-activated linker | Amine (after derivatization to a thiol) | Thioether |

Emerging Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netresearcher.lifenih.gov Both Ullmann-type and palladium-catalyzed diaryl ether syntheses can be significantly enhanced by the use of microwave heating, often allowing for reactions to be completed in minutes rather than hours. Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, further reducing the environmental impact.

Catalyst-Free Reactions: In certain cases, particularly for activated substrates, the synthesis of diaryl ethers can be achieved without a metal catalyst. Nucleophilic aromatic substitution (SNAr) reactions of highly electron-deficient aryl halides with phenols can proceed under thermal or microwave conditions in the presence of a base, such as potassium fluoride on alumina, thereby avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Whenever possible, hazardous solvents should be replaced with more environmentally friendly alternatives. For diaryl ether synthesis, the use of water, ionic liquids, or supercritical fluids as reaction media is being explored. Metal-free aryl ether synthesis in water has been reported using diaryliodonium salts. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of diaryl ethers and related compounds can be adapted to flow chemistry setups, which can lead to more efficient and sustainable manufacturing processes.

The following table summarizes some green chemistry approaches applicable to the synthesis of the target compound and its analogs.

| Approach | Key Feature | Potential Advantage |

| Microwave-Assisted Synthesis | Rapid heating | Shorter reaction times, higher yields |

| Catalyst-Free SNAr | Avoids transition metals | Reduced cost and toxicity |

| Aqueous Synthesis | Water as solvent | Reduced environmental impact |

| Flow Chemistry | Continuous processing | Improved safety and efficiency |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis of the Chemical Compound

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing the arrangement of atoms and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

¹H NMR: This technique identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. For 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine, distinct signals would be expected for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. Spin-spin coupling patterns would further help in assigning the positions of these protons relative to each other.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its bonding environment (e.g., C-Cl, C-F, C-O, C-N).

¹⁹F NMR: Given the presence of two fluorine atoms in different chemical environments, ¹⁹F NMR is a crucial technique for characterization. It would show two distinct signals, and their coupling to nearby protons and carbons would provide definitive evidence for their locations on the phenyl rings.

Table 1: Hypothetical High-Resolution NMR Data

| Analysis | Parameter | Expected Values |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 6.5-7.5 ppm (Aromatic Protons), 3.5-4.5 ppm (Amine Protons) |

| Coupling Constants (J) | 2-9 Hz (Ortho, Meta, Para coupling) | |

| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm (Aromatic Carbons) |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -140 ppm (Aryl-Fluoride) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion. The fragmentation pattern observed in the mass spectrum offers further structural clues, as the molecule breaks apart in predictable ways. For this compound, the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl) would be a key identifying feature.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₈ClF₂NO |

| Calculated Exact Mass | 255.0262 u |

| Observed [M+H]⁺ | 256.0340 |

| Key Fragmentation Ions | Ions corresponding to the loss of Cl, F, or the cleavage of the ether bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include N-H stretching from the amine group, C-O-C stretching from the ether linkage, and C-F and C-Cl stretching from the halogenated aromatic rings.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations, providing a detailed vibrational fingerprint of the molecule, particularly for the aromatic ring structures.

Table 3: Hypothetical Vibrational Spectroscopy Data

| Technique | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 |

| C-O-C Stretch (Ether) | 1200-1300 | |

| C-F Stretch | 1000-1100 | |

| C-Cl Stretch | 600-800 | |

| Raman Spectroscopy | Aromatic C=C Stretch | 1580-1620 |

| Phenyl Ring Modes | 1000-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings and heteroatoms in this compound constitutes a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is characteristic of the compound's conjugated system.

Table 4: Hypothetical UV-Vis Spectroscopy Data

| Parameter | Expected Value |

|---|---|

| λmax | 280-320 nm |

| Solvent | Ethanol or Methanol (B129727) |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. A UV detector set at the λmax of the compound would allow for its detection and quantification.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) could also be used for purity analysis and identification of volatile impurities.

Table 5: Hypothetical Chromatographic Method Parameters

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient | |

| Detection | UV at λmax | |

| Retention Time | Dependent on specific conditions |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For a compound such as this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (often C18-silica) is used in conjunction with a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form.

The primary output of an HPLC analysis is a chromatogram, which plots the detector response against retention time. The peak corresponding to this compound would have a characteristic retention time under specific conditions. The area of this peak is proportional to its concentration, allowing for the quantitative determination of purity, typically expressed as a percentage of the total peak area.

Table 1: Hypothetical HPLC Purity Analysis Data for a Synthesized Batch of this compound

| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 2.54 | 15,342 | 0.25 | Starting Material A |

| 2 | 3.89 | 21,478 | 0.35 | By-product X |

| 3 | 7.12 | 6,075,930 | 99.20 | This compound |

| 4 | 8.45 | 12,245 | 0.20 | Unknown Impurity |

During the synthesis of this compound, HPLC is invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at various time points and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the identification of volatile and semi-volatile organic compounds and would be employed to detect any volatile intermediates or impurities in the synthesis of this compound.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts with the sample components, causing them to separate based on their boiling points and polarities. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. By comparing the obtained mass spectra with a library of known spectra, the identity of the volatile impurities can be determined with a high degree of confidence.

Potential volatile impurities in the synthesis of this compound could include residual starting materials like 3-chloro-4-fluorophenol (B1581553) or 1,2-difluoro-4-nitrobenzene, as well as solvent residues.

Table 2: Potential Volatile Impurities in the Synthesis of this compound Detectable by GC-MS

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |

| 3-Chloro-4-fluorophenol | C6H4ClFO | 146.55 | Unreacted starting material |

| 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | 159.09 | Unreacted starting material |

| Toluene | C7H8 | 92.14 | Residual solvent |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Residual solvent |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unequivocal proof of its molecular structure.

The process involves mounting a single crystal in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector. By rotating the crystal and collecting numerous diffraction patterns from different orientations, a complete dataset is obtained.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can then be used to determine its empirical formula—the simplest whole-number ratio of atoms in the compound.

For this compound, with the molecular formula C12H8ClF2NO, the theoretical elemental composition can be calculated. An experimental analysis of a purified sample would then be performed, typically using a combustion analysis method. In this method, a small, precisely weighed sample is burned in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amounts of these products are then used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. Chlorine and fluorine are typically determined by other methods, such as ion chromatography after combustion.

The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Table 3: Theoretical vs. Experimental Elemental Analysis for C12H8ClF2NO

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 56.38 | 56.42 |

| Hydrogen (H) | 3.15 | 3.18 |

| Chlorine (Cl) | 13.87 | 13.81 |

| Fluorine (F) | 14.86 | 14.91 |

| Nitrogen (N) | 5.48 | 5.45 |

| Oxygen (O) | 6.26 | (by difference) |

Computational and Theoretical Investigations of 2 3 Chloro 4 Fluorophenoxy 5 Fluorophenylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide insights that are complementary to experimental data.

Electronic Structure Elucidation (HOMO-LUMO analysis, electrostatic potential maps)

A study of the electronic structure of 2-(3-chloro-4-fluorophenoxy)-5-fluorophenylamine would reveal key information about its reactivity and stability.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For related polybrominated diphenyl ethers (PBDEs), such electronic properties are crucial in understanding their interactions with biological receptors. mdpi.comnih.gov

Electrostatic Potential Maps (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological targets.

Data Table: Hypothetical HOMO-LUMO Analysis Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Not Available | Energy of the highest occupied molecular orbital |

| LUMO Energy | Not Available | Energy of the lowest unoccupied molecular orbital |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted values with experimental data is a powerful tool for structure verification.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the stretching and bending of molecular bonds. DFT calculations can compute these frequencies, which helps in assigning the peaks observed in an experimental IR spectrum to specific functional groups and vibrational modes.

Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | Not Available | Not Available |

| ¹H NMR | Chemical Shift (ppm) | Not Available | Not Available |

Theoretical Reactivity Prediction and Reaction Mechanism Studies

Quantum chemical calculations can be used to predict the reactivity of different sites on the molecule and to study the energetics of potential chemical reactions. This involves calculating various reactivity descriptors and mapping out the potential energy surface for a proposed reaction to determine its feasibility and mechanism. For substituted diphenyl butadiynes, for example, theoretical studies have been used to understand their electronic transitions and excited state properties. nih.gov

Molecular Modeling and Dynamics Simulations

These methods are used to study the three-dimensional structure and dynamic behavior of molecules, which is especially important for understanding their biological activity.

Conformational Analysis and Energy Landscapes

Most flexible molecules, including diphenyl ethers, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformations. An energy landscape maps the potential energy of the molecule as a function of its geometry, providing a comprehensive picture of its conformational preferences.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This is crucial for drug discovery and understanding the mechanism of action of bioactive compounds.

Enzyme Active Sites & Receptor Binding Pockets: Docking simulations of this compound into the active site of a target protein could predict its binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are common for classes of compounds like PBDEs to understand their competitive binding mechanisms on hormone receptors. mdpi.com

Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Approaches

Computational SAR and SPR studies are pivotal in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity and physicochemical properties, respectively. These in silico methods enable the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. jocpr.comsysrevpharm.org A robust QSAR model can predict the activity of novel or unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model for a series of analogues of this compound would involve several key steps:

Data Set Assembly: A series of structurally related diaryl ether amine analogues would be synthesized and tested for a specific biological activity (e.g., kinase inhibition), yielding data such as IC₅₀ values.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be classified by their dimensionality (1D, 2D, 3D). ucsb.edudrugdesign.org Common descriptors include physicochemical properties (e.g., LogP, molecular weight), topological indices (e.g., connectivity indices), and quantum-chemical parameters (e.g., HOMO/LUMO energies). ucsb.edunih.govhufocw.org

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a relationship is established between the calculated descriptors and the observed biological activity. sysrevpharm.orgnih.gov The model's predictive power is rigorously assessed through internal (e.g., cross-validation) and external validation using a test set of compounds not included in model training. ijpbs.net

A hypothetical QSAR data table for a series of analogues is presented below to illustrate the concept.

Table 1: Hypothetical QSAR Data for Analogues of this compound

| Compound ID | R1 Substitution | LogP (Descriptor 1) | Topological Polar Surface Area (TPSA, Ų) (Descriptor 2) | Measured Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | -H | 4.2 | 47.8 | 150 |

| Analogue 1 | -CH₃ | 4.6 | 47.8 | 125 |

| Analogue 2 | -OH | 4.0 | 68.0 | 250 |

| Analogue 3 | -NH₂ | 3.9 | 73.8 | 95 |

| Analogue 4 | -COOH | 4.1 | 85.1 | 400 |

This table contains illustrative data. Actual values would be determined experimentally and through specific software calculations.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. mdpi.com These models serve as 3D queries for virtual screening of compound libraries to find novel scaffolds or to guide the design of new analogues with enhanced activity. nih.govwjgnet.com

For a compound like this compound, which is structurally similar to some kinase inhibitors, a pharmacophore model could be generated using either a ligand-based or structure-based approach. mdpi.com

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting the common chemical features responsible for their activity. mdpi.com

Structure-Based Modeling: When the crystal structure of the target protein is available, the key interaction points between the ligand and the active site (e.g., hydrogen bonds, hydrophobic contacts) are identified to create the pharmacophore. nih.gov

A typical pharmacophore for a kinase inhibitor often includes features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, which correspond to interactions with the hinge region and other key residues in the ATP-binding pocket. nih.govfrontiersin.org

Table 2: Hypothetical Pharmacophoric Features for Analogues

| Feature Type | Description | Potential Corresponding Moiety |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Donates a hydrogen atom to form a hydrogen bond. | Amine (-NH₂) group |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom to form a hydrogen bond. | Ether oxygen, Fluorine atoms |

| Hydrophobic (HY) | A non-polar region that forms hydrophobic interactions. | Chlorophenyl ring |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Fluorophenyl ring, Chlorofluorophenyl ring |

This table represents a generalized pharmacophore model based on typical features for this class of compounds.

Computational Prediction of ADMET Properties (Excluding Human Clinical Pharmacokinetics)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, aiming to identify and eliminate compounds with unfavorable pharmacokinetic or toxic profiles early in the process. sci-hub.seaudreyli.comnih.gov Numerous computational models and software platforms are available to estimate these properties from a molecule's structure alone. nih.govslideshare.net

Computational tools can predict key physicochemical properties that influence a compound's absorption and distribution. For this compound, these predictions help assess its potential to be orally bioavailable and reach its intended target. Key predicted parameters include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's lipophilicity, affecting its ability to cross cell membranes.

Aqueous Solubility (LogS): Adequate solubility is crucial for absorption from the gastrointestinal tract.

Topological Polar Surface Area (TPSA): TPSA is correlated with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. acs.org

Blood-Brain Barrier (BBB) Permeability: For CNS-acting drugs, the ability to cross the BBB is essential. This is often predicted using models that incorporate parameters like TPSA, LogP, and molecular weight. researchgate.netnih.govarxiv.org

Table 3: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 255.65 | Complies with typical "rule of five" guidelines for oral bioavailability. |

| LogP | ~4.2 | Indicates high lipophilicity, favoring membrane permeability but potentially leading to low solubility. |

| Aqueous Solubility (LogS) | Low | Poor solubility may limit oral absorption. |

| TPSA (Ų) | ~47.8 | Suggests good potential for membrane permeability and oral absorption. |

| BBB Permeability | Likely to cross | The combination of moderate TPSA and high lipophilicity suggests potential to penetrate the BBB. |

Values are estimates based on standard computational algorithms and may vary between different prediction software.

Computational tools can predict the most likely sites on a molecule to undergo metabolic transformation, often referred to as "soft spots." nih.govacs.org The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) family. frontiersin.org Predicting which atoms are most susceptible to CYP-mediated oxidation can help in designing more metabolically stable analogues. oup.compsu.edu

For this compound, potential metabolic pathways include:

Phase I Reactions: Aromatic hydroxylation on either of the phenyl rings is a common pathway. The positions para to the activating amine or ether groups are often susceptible, though steric hindrance and electronic effects from the halogen substituents play a key role. N-dealkylation is not possible, but oxidation of the amine could occur.

Phase II Reactions: The primary amine group is a potential site for conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.

Table 4: Predicted Metabolic Soft Spots and Resulting Metabolites

| Metabolic Reaction | Predicted Site | Potential Metabolite |

|---|---|---|

| Aromatic Hydroxylation (Phase I) | Position 6 of the fluorophenylamine ring (para to the amine) | 4-(3-Chloro-4-fluorophenoxy)-3-fluoro-6-hydroxyaniline |

| Aromatic Hydroxylation (Phase I) | Position 6 of the chlorofluorophenoxy ring | 2-(3-Chloro-4-fluoro-6-hydroxyphenoxy)-5-fluorophenylamine |

| Glucuronidation (Phase II) | Primary amine group (-NH₂) | N-[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]glucuronide |

The prediction of metabolic pathways is complex and influenced by multiple factors; this table shows common possibilities. nih.govnih.govnih.gov

The route of excretion for a drug and its metabolites (primarily renal or biliary) can be inferred from its physicochemical properties. news-medical.net Computational models, such as the Extended Clearance Classification System (ECCS), use parameters like molecular weight, permeability, and polarity to predict the dominant clearance mechanism. researchgate.net

Renal Excretion: This pathway is favored by smaller, more polar, and water-soluble compounds. msdmanuals.com The parent compound, this compound, is lipophilic and likely has low renal clearance. However, its more polar metabolites (e.g., hydroxylated or glucuronidated products) would be readily excreted by the kidneys.

Biliary Excretion: This route is more common for larger molecules (typically MW > 300 g/mol ) that undergo Phase II conjugation, particularly glucuronidation. msdmanuals.com Metabolites of the title compound, especially the glucuronide conjugate, may be substrates for biliary excretion.

Based on its properties, the parent compound is unlikely to be excreted unchanged. The primary route of elimination is predicted to be metabolism followed by renal excretion of the more polar metabolites.

In Vitro Biological Activity and Mechanistic Studies of the Chemical Compound

Mechanistic Investigations of Target Engagement

In the absence of any primary inhibition data, no enzyme kinetic studies have been performed to characterize the nature and potency of inhibition by 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine on any biological target. Such studies would typically follow initial screening to determine whether an inhibitory effect is competitive, non-competitive, or uncompetitive.

No receptor binding assays, such as competition or saturation binding studies, have been published for this compound. These assays are crucial for determining a compound's affinity (Kd or Ki) and selectivity for a specific receptor, but such characterization has not been reported for this compound in the context of SERT or any other receptor.

Characterization of Downstream Signaling Pathway Modulation in Cell-Free or Cellular Systems

There is no available research characterizing the effects of this compound on downstream signaling pathways in either cell-free assays or cellular systems. While related structures, such as complex quinoline derivatives, have been investigated as inhibitors of angiokinase signaling pathways like VEGFR, FGFR, and PDGFR, no such mechanistic studies have been published for this specific compound nih.gov.

Cellular Assays for Biological Response and Pathway Perturbation

Specific cellular assay data for this compound is not available in the current body of scientific literature.

In Vitro Anti-proliferative Effects in Specific Cell Lines (e.g., cancer cell growth inhibition)

No studies have been published detailing the in vitro anti-proliferative effects of this compound in any cancer cell lines. Research on other, structurally distinct, heterocyclic compounds has shown anti-proliferative activity, but these findings cannot be extrapolated to the specific compound nih.govnih.gov.

Evaluation of Anticonvulsant Activity in In Vitro Models

There is no published data evaluating the anticonvulsant activity of this compound in in vitro models. Although various classes of compounds are known to possess anticonvulsant properties by modulating ion channels or neurotransmitter receptors, this particular molecule has not been assessed in such assays mdpi.comnih.govpharmacologyeducation.org.

Antimicrobial and Antimycobacterial Activity in Microbial Cultures

The antimicrobial and antimycobacterial potential of this compound has not been reported. While the broader class of substituted diphenyl ethers has been identified as a platform for developing novel antibacterial agents, specific data, such as Minimum Inhibitory Concentrations (MICs) for this compound against bacterial or mycobacterial strains, is not available nih.govasm.orgresearchgate.net.

Elucidation of Structure-Activity Relationships (SAR) from In Vitro Biological Data

Due to the absence of in vitro biological data for this compound, no structure-activity relationship (SAR) studies that include this compound have been conducted.

Insights into Key Pharmacophoric Elements for Target Interaction

The chemical compound this compound belongs to the diaryl ether class of molecules, a scaffold that is frequently employed in the design of kinase inhibitors. While direct in vitro biological activity data for this specific compound is not extensively available in publicly accessible literature, a comprehensive analysis of structurally related analogs provides significant insights into its key pharmacophoric elements and their likely interactions with biological targets, particularly protein kinases.

The fundamental structure of this compound consists of two phenyl rings connected by an ether linkage, with an amino group on one ring. This diaryl ether core is a common feature in a multitude of kinase inhibitors, suggesting its importance in orienting the molecule within the ATP-binding pocket of these enzymes.

Structure-activity relationship (SAR) studies on analogous diaryl ether derivatives have revealed that this core structure serves as a crucial anchor for binding. For instance, research on a series of diaryl ether compounds has demonstrated that modifications to this central scaffold can significantly impact their biological activity.

The presence and positioning of halogen atoms on the phenyl rings are critical determinants of the compound's biological activity. In this compound, the chloro and fluoro substituents are expected to play multifaceted roles in target interaction.

Chlorine Atom: The chlorine atom at the 3-position of the phenoxy ring likely contributes to the compound's hydrophobic interactions within the target's binding site. SAR studies on similar halophenols have indicated that a chloro substituent can be pivotal for potent protein tyrosine kinase inhibition nih.gov. The presence of a chlorine atom at the para-position of a phenyl ring in other diaryl ether derivatives has been shown to significantly enhance antitumor activity nih.gov.

Fluorine Atoms: The fluorine atoms, located at the 4-position of the phenoxy ring and the 5-position of the phenylamine ring, can influence the molecule's electronic properties and its ability to form hydrogen bonds. Fluorine's high electronegativity can modulate the acidity of the amine proton and the basicity of the ether oxygen, thereby affecting potential hydrogen bonding with amino acid residues in the kinase hinge region. In a related compound, WXFL-255, which also contains a chloro-fluorophenoxy moiety, potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) was observed, highlighting the favorable contribution of these substitutions nih.gov.

The 5-fluorophenylamine portion of the molecule is crucial for establishing key interactions within the active site of a kinase. The amino group can act as a hydrogen bond donor, a common interaction motif for kinase inhibitors that bind to the hinge region of the ATP-binding site. This interaction helps to anchor the inhibitor and orient the rest of the molecule for optimal binding.

Based on the analysis of structurally similar kinase inhibitors, a putative pharmacophore model for this compound can be proposed. This model likely includes:

A hydrogen bond donor feature: Provided by the amino group.

A hydrogen bond acceptor feature: Potentially from the ether oxygen or the fluorine atoms.

Two aromatic/hydrophobic regions: Represented by the two phenyl rings.

Specific halogen interactions: The chloro and fluoro substituents contributing to hydrophobic and electrostatic interactions.

Pharmacophore models for VEGFR2 inhibitors, a likely target for this class of compounds, often feature a heteroaromatic ring system engaging the hinge region, a spacer moiety, a group that binds to the DFG motif, and a hydrophobic group that occupies an allosteric pocket. While this compound is a relatively simple diaryl ether, its core components align with the fundamental features of such pharmacophore models.

The table below summarizes the key pharmacophoric elements and their inferred roles based on the analysis of related compounds.

| Pharmacophoric Feature | Structural Component | Inferred Role in Target Interaction |

| Hydrogen Bond Donor | Amino Group (-NH2) | Interaction with the kinase hinge region |

| Aromatic/Hydrophobic Regions | Phenyl Rings | Van der Waals and hydrophobic interactions |

| Halogen Substituents | -Cl, -F | Hydrophobic and electrostatic interactions, modulation of electronic properties |

| Ether Linkage | -O- | Structural scaffold, potential hydrogen bond acceptor |

Emerging Research Applications and Future Perspectives for 2 3 Chloro 4 Fluorophenoxy 5 Fluorophenylamine

Rational Design and Synthesis of Advanced Analogues for Optimized Activity or Selectivity

The rational design of advanced analogues of 2-(3-chloro-4-fluorophenoxy)-5-fluorophenylamine would likely focus on modifying its core structure to enhance potential biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new derivatives with improved properties. Key modifications could include:

Substitution on the Phenyl Rings: Introducing different functional groups on either of the phenyl rings could modulate the compound's electronic and steric properties. For instance, adding electron-donating or electron-withdrawing groups could influence binding affinities to biological targets.

Modification of the Amine Group: The primary amine group is a key site for chemical modification. It can be acylated, alkylated, or incorporated into various heterocyclic systems to explore a wider chemical space and potentially interact with different biological targets.

Alteration of the Ether Linkage: Replacing the oxygen atom of the diaryl ether with sulfur (thioether) or other linkers could alter the conformational flexibility and metabolic stability of the molecule.

The synthesis of such analogues could be guided by computational modeling and docking studies to predict their interaction with specific protein targets, such as kinases, which are often targeted by compounds with similar structural motifs.

Table 1: Potential Analogue Modifications and Their Rationale

| Modification Site | Potential Modification | Rationale for Modification |

| Phenyl Rings | Introduction of -OCH3, -CF3, -CN | Modulate electronic properties and target interactions |

| Amine Group | Acylation, Sulfonylation | Improve metabolic stability and introduce new interaction points |

| Ether Linkage | Replacement with -S- or -CH2-O- | Alter conformational flexibility and metabolic profile |

Exploration of Novel Research Applications

The unique chemical structure of this compound makes it a candidate for development in several novel research applications.

Development as Molecular Probes for Biological System Interrogation

Molecular probes are essential tools for studying biological processes in living systems. The this compound scaffold could be functionalized to create such probes. For example, the amine group could be coupled to a fluorophore, enabling the visualization of the compound's distribution and interaction with cellular components through fluorescence microscopy. nih.gov Such probes could be used to investigate the compound's mechanism of action and identify its cellular targets.

Research into Potential as Imaging Agents (e.g., for PET/SPECT studies, with appropriate radiolabeling)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques used in both preclinical research and clinical diagnostics. nih.govresearchgate.net Small molecules that can be labeled with a positron-emitting (e.g., ¹⁸F) or gamma-emitting radionuclide are required for these techniques. mdanderson.org The presence of fluorine atoms in this compound makes it an attractive candidate for radiolabeling with fluorine-18, a commonly used PET isotope. nih.govresearchgate.net

Radiolabeled analogues of this compound could potentially be developed as imaging agents to visualize and quantify the distribution of specific biological targets in vivo. For instance, if the compound is found to be a potent and selective kinase inhibitor, an ¹⁸F-labeled version could be used to image the expression and activity of that kinase in tumors, which could aid in cancer diagnosis and monitoring treatment response. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The this compound scaffold could serve as a starting point for the generation of a combinatorial library of related compounds. By systematically varying the substituents on the phenyl rings and modifying the amine group, a large and diverse library of analogues could be synthesized. nih.gov This library could then be screened against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify "hit" compounds with desired activities.

Application of Advanced Chemoinformatics and Machine Learning for Compound Discovery

Chemoinformatics and machine learning are increasingly being used to accelerate the drug discovery process. These computational tools can be used to analyze large datasets of chemical structures and biological activities to build predictive models. For a compound like this compound, chemoinformatic methods could be used to:

Predict potential biological targets: By comparing its structural features to those of known bioactive molecules in large databases.

Design virtual libraries of analogues: Prioritizing the synthesis of compounds with the highest predicted activity and selectivity.

Optimize pharmacokinetic properties: Predicting properties such as absorption, distribution, metabolism, and excretion (ADME) to guide the design of more drug-like molecules.

Machine learning algorithms, trained on data from HTS campaigns, could further refine these predictive models and guide the iterative process of lead optimization.

Development of Specialized Analytical Methods for Tracing and Metabolite Identification in Research Settings

To understand the fate of this compound in biological systems, specialized analytical methods are required. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and selective detection of small molecules and their metabolites in complex biological matrices such as plasma, urine, and tissue extracts. acs.orgnih.govnih.gov

Developing a robust LC-MS/MS method would be essential for:

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion profile of the compound.

Metabolite identification: To identify the major metabolic pathways and characterize the structures of its metabolites. Understanding the metabolic fate is crucial for assessing the compound's stability and potential for toxicity.

Given the presence of halogen atoms, techniques such as inductively coupled plasma mass spectrometry (ICP-MS) could also be employed for sensitive and specific detection of the compound and its metabolites.

Table 2: Key Analytical Techniques and Their Applications

| Analytical Technique | Application |

| LC-MS/MS | Quantification in biological fluids, metabolite profiling |

| High-Resolution MS | Structural elucidation of metabolites |

| ICP-MS | Sensitive detection of halogenated compounds |

| NMR Spectroscopy | Definitive structural confirmation of metabolites |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, phenolic intermediates react with halogenated anilines under basic conditions (e.g., potassium carbonate in DMF) to form the target compound . Reported yields vary (e.g., 30–52% in analogous syntheses), with limitations including competing side reactions (e.g., over-substitution or hydrolysis of sensitive functional groups) and the need for rigorous purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and aromatic ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% as per supplier data) . Infrared (IR) spectroscopy can identify amine and ether functional groups.

Q. What purification methods are suitable for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used to separate the product from unreacted starting materials. Recrystallization in solvents like ethanol or dichloromethane may improve crystalline purity. Monitoring via Thin-Layer Chromatography (TLC) ensures fraction consistency .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer : Due to potential toxicity associated with halogenated aromatics, use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid inhalation and skin contact. Storage at 0–6°C under inert atmosphere (e.g., nitrogen) is advised to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions like hydrolysis of the fluoro group.

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like molecular sieves absorb byproducts .

- Stoichiometry Adjustment : A 1.2:1 molar ratio of phenol to halogenated aniline minimizes excess reagent contamination .

Q. How do the positions of chloro and fluoro substituents influence the compound's reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluoro group meta to the phenoxy linkage increases the electrophilicity of the aromatic ring, facilitating nucleophilic attacks. The chloro group ortho to the phenoxy group sterically hinders certain reactions, directing substitution to specific positions .

- Biological Implications : Fluorinated analogs often exhibit enhanced metabolic stability and binding affinity to biological targets (e.g., enzymes or receptors) due to increased lipophilicity and hydrogen-bonding potential .

Q. What strategies can resolve contradictions in reported reaction yields for this compound's synthesis?

- Methodological Answer :

- Reproducibility Checks : Validate reaction parameters (temperature, solvent purity, catalyst batch) across independent labs.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) that may reduce yields .

- Computational Modeling : Density Functional Theory (DFT) calculations predict thermodynamic favorability of pathways, guiding experimental adjustments .

Q. How can computational chemistry predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Screen the compound against protein databases (e.g., PDB) to identify potential binding pockets. Focus on targets like kinases or GPCRs, which often interact with halogenated aromatics.

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent positions with bioactivity data from analogs to prioritize in vitro testing .

Data Contradiction Analysis

- Example : Conflicting yields (e.g., 30% vs. 52% in analogous syntheses ) may arise from differences in starting material purity, reaction scale, or workup procedures. Systematic replication with controlled variables (e.g., anhydrous conditions) is essential to isolate causative factors.

Key Structural and Safety Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~279.68 g/mol (estimated) | |

| Purity | >97% (HPLC) | |

| Storage Conditions | 0–6°C, inert atmosphere | |

| Hazard Classification | Toxic (halogenated aromatic amine) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.